SIRT1 Inhibition Potency Compared to Sirtinol
JGB1741 demonstrates a significantly lower IC50 for SIRT1 inhibition compared to the structurally related inhibitor sirtinol. In cell-free enzymatic assays, JGB1741 inhibits SIRT1 with an IC50 of approximately 15 μM [REFS-1, REFS-2], whereas sirtinol exhibits an IC50 of 120–131 μM under comparable conditions [REFS-1, REFS-3]. This represents an approximate 8- to 9-fold improvement in potency.
| Evidence Dimension | SIRT1 enzymatic inhibition (cell-free) |
|---|---|
| Target Compound Data | IC50 ~15 μM |
| Comparator Or Baseline | Sirtinol: IC50 120 ± 23 μM (Table 1, PMC2929362) or 131 μM (reported elsewhere) |
| Quantified Difference | JGB1741 IC50 is ~8- to 9-fold lower (more potent) than sirtinol |
| Conditions | In vitro SIRT1 deacetylase activity assay; cell-free system |
Why This Matters
For researchers requiring robust SIRT1 inhibition at lower compound concentrations to avoid off-target effects or solubility limitations, JGB1741 provides a more potent alternative to sirtinol.
- [1] Table 1: IC50 values of sirtuin inhibitors. PMC2929362. Accessed 2026. View Source
- [2] Hu J, Jing H, Lin H. Sirtuin inhibitors as anticancer agents. Future Med Chem. 2014;6(8):945-966. Table 3. View Source
